5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a benzoxazole moiety, and substituted phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Substitution Reactions:
Formation of the Furan Ring: The furan ring is synthesized via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Amidation: The final step involves the coupling of the furan ring with the benzoxazole derivative through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
Uniqueness
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H17ClN2O3 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H17ClN2O3/c1-15-2-4-17(5-3-15)25-28-20-14-19(10-11-22(20)31-25)27-24(29)23-13-12-21(30-23)16-6-8-18(26)9-7-16/h2-14H,1H3,(H,27,29) |
InChI Key |
RAZUMHSQIKTJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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